SFLNnT

Catalog No.
S979818
CAS No.
111216-36-5
M.F
C43H72N2O33
M. Wt
1145 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SFLNnT

CAS Number

111216-36-5

Product Name

SFLNnT

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C43H72N2O33

Molecular Weight

1145 g/mol

InChI

InChI=1S/C43H72N2O33/c1-10-21(54)26(59)28(61)39(69-10)77-36-30(63)37(65)70-17(8-49)33(36)75-41-31(64)35(24(57)15(6-47)71-41)76-38-20(45-12(3)51)25(58)32(16(7-48)72-38)74-40-29(62)27(60)23(56)18(73-40)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67)/t10-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37?,38-,39-,40-,41-,43+/m0/s1

InChI Key

HSYHUIKGLHMONM-REKKSQLHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)O)O

SFLNnT, also known as N-Acetylneuraminyl-fucosyllacto-N-neo-tetraose, is a complex carbohydrate belonging to the family of sialylated oligosaccharides. It is characterized by a specific arrangement of sugars, including N-acetylneuraminic acid, fucose, and lactose, which contributes to its unique biological properties. The molecular formula for SFLNnT is C43H72N2O33, and it has a molecular weight of approximately 1,022.05 g/mol . This compound is particularly notable for its presence in human milk, where it plays a significant role in nutrition and immune protection for infants .

The primary mechanism of action of SFLNnT is likely related to its interaction with gut bacteria in infants. SFLNnT serves as a prebiotic, selectively promoting the growth of beneficial bacterial strains like Bifidobacteria []. These bacteria contribute to gut health by producing beneficial metabolites, preventing colonization by pathogens, and modulating the immune system [].

Typical of oligosaccharides. These may include:

  • Hydrolysis: The cleavage of glycosidic bonds in the presence of water, leading to the formation of simpler sugars.
  • Acetylation: Introduction of acetyl groups that can modify its solubility and reactivity.
  • Sialylation: Further addition of sialic acid residues can occur, enhancing its biological activity.

These reactions are essential for understanding how SFLNnT can be modified for various applications in research and medicine.

Synthesis of SFLNnT can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases to catalyze the formation of glycosidic bonds between sugar moieties.
  • Chemical Synthesis: Employing traditional organic chemistry techniques to construct the oligosaccharide from simpler sugar precursors.
  • Biotechnological Approaches: Using recombinant DNA technology to produce enzymes that facilitate the synthesis of SFLNnT in microbial systems.

Each method offers different advantages in terms of yield, purity, and scalability.

SFLNnT has several promising applications:

  • Nutrition: As a component of human milk oligosaccharides, it supports infant health by promoting gut flora and immune function.
  • Pharmaceutical Development: Its immunomodulatory properties make it a candidate for developing new drugs or vaccines targeting viral infections.
  • Research Tool: Used as a reference material in studies involving carbohydrate interactions and biological assays .

Studies on SFLNnT have focused on its interactions with various biological molecules:

  • Lectins: Interaction with lectins can lead to insights into cell signaling and recognition processes.
  • Viruses: Investigations into how SFLNnT inhibits viral binding have revealed mechanisms that could inform antiviral drug design.
  • Gut Microbiota: Research into its prebiotic effects highlights its role in modulating gut microbiota composition and activity.

These interaction studies are crucial for understanding the broader implications of SFLNnT in health and disease.

SFLNnT shares structural similarities with several other oligosaccharides. Notable similar compounds include:

  • Lacto-N-neotetraose (LNnT): A simpler oligosaccharide lacking sialic acid; primarily functions as a prebiotic.
  • Sialyl-Lacto-N-tetraose (SLNT): Contains sialic acid but differs in fucose content; involved in immune modulation.
  • Fucosyllacto-N-tetraose (FLNT): Similar structure but without sialic acid; plays a role in cell adhesion processes.
Compound NameKey FeaturesUnique Aspects
SFLNnTSialylated fucosyllactosePresence in human milk; strong immunomodulatory effects
Lacto-N-neotetraoseNon-sialylatedPrimarily acts as a prebiotic
Sialyl-Lacto-N-tetraoseContains sialic acidFocused on immune system interactions
Fucosyllacto-N-tetraoseLacks sialic acidImportant for cell adhesion

The uniqueness of SFLNnT lies in its specific combination of fucose and sialic acid, which enhances its biological activity compared to these similar compounds. This distinctive profile makes it an important subject for further research in both nutritional science and therapeutic development.

XLogP3

-12.6

Dates

Modify: 2024-04-14

Explore Compound Types